3-methoxy-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide
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Overview
Description
3-methoxy-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Amidation: The final step involves the coupling of the methoxymethylated benzimidazole with 3-methoxybenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The benzimidazole core can be reduced under specific conditions to yield different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
3-methoxy-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide involves its interaction with specific molecular targets. The benzimidazole core is known to interact with enzymes and receptors, modulating their activity. The methoxymethyl and methoxy groups can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-Methoxy-N-methylbenzamide: Another benzimidazole derivative with similar structural features.
3-methoxy-N-[2-(3-methoxyphenoxy)ethyl]benzamide: A compound with a similar methoxybenzamide structure.
Uniqueness
3-methoxy-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide is unique due to the presence of both methoxymethyl and methoxy groups, which can significantly influence its chemical and biological properties. This combination of functional groups can enhance its solubility, stability, and binding interactions, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H17N3O3 |
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Molecular Weight |
311.33 g/mol |
IUPAC Name |
3-methoxy-N-[2-(methoxymethyl)-3H-benzimidazol-5-yl]benzamide |
InChI |
InChI=1S/C17H17N3O3/c1-22-10-16-19-14-7-6-12(9-15(14)20-16)18-17(21)11-4-3-5-13(8-11)23-2/h3-9H,10H2,1-2H3,(H,18,21)(H,19,20) |
InChI Key |
XNMBWDPSVQCHPH-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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